molecular formula C17H19FN4O2S2 B2524937 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476466-54-3

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2524937
M. Wt: 394.48
InChI Key: KWYORBCGFCHZGL-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure of this compound suggests that it may have interactions with biological systems, possibly through the inhibition of certain types of calcium channels, as indicated by the pharmacological evaluation of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield an intermediate, which is then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol derivative . The final target compounds are synthesized by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent. Although the exact synthesis of the compound is not detailed, the methods used for similar compounds suggest a complex multi-step process that requires careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to contribute to its biological activity. The presence of a 1,3,4-thiadiazol-2-yl moiety, a fluorophenyl group, and a piperidinyl substituent indicates that the compound could interact with biological targets in a specific manner. The fluorine atom, in particular, is known to influence the binding affinity and metabolic stability of pharmaceuticals .

Chemical Reactions Analysis

While the specific chemical reactions that the compound may undergo in biological systems are not detailed in the provided papers, the structural analysis suggests that the amide bond and the thioether linkage could be sites of metabolic transformation. The piperidine ring could also be involved in binding to receptors or enzymes, potentially leading to inhibition or activation of certain pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not explicitly mentioned in the provided papers. However, based on the structural features and the presence of heteroatoms, it can be inferred that the compound may have moderate solubility in organic solvents and could exhibit a range of interactions due to its potential hydrogen bond donors and acceptors. The molecular weight, lipophilicity, and polar surface area would be important factors determining its pharmacokinetic properties .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) outlined the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, demonstrating significant antimicrobial, antiurease, and antilipase activities. This research implies the potential utility of similar compounds in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Design and Synthesis of GyrB Inhibitors

Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study highlights the compound's efficacy in inhibiting tuberculosis, demonstrating its potential as a therapeutic agent against TB (Jeankumar et al., 2013).

Anti-Lung Cancer Activity

Hammam et al. (2005) explored novel fluoro substituted benzo[b]pyran derivatives with significant anti-lung cancer activity, suggesting the therapeutic potential of such compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antibacterial Potential of Acetamide Derivatives

Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the broad spectrum of biological activities associated with such compounds (Iqbal et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S2/c18-13-6-4-12(5-7-13)10-14(23)19-16-20-21-17(26-16)25-11-15(24)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYORBCGFCHZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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